8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 1903023-03-9
VCID: VC6775769
InChI: InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2
SMILES: C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl
Molecular Formula: C18H23ClN2O5
Molecular Weight: 382.84

8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

CAS No.: 1903023-03-9

Cat. No.: VC6775769

Molecular Formula: C18H23ClN2O5

Molecular Weight: 382.84

* For research use only. Not for human or veterinary use.

8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane - 1903023-03-9

Specification

CAS No. 1903023-03-9
Molecular Formula C18H23ClN2O5
Molecular Weight 382.84
IUPAC Name [5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Standard InChI InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2
Standard InChI Key ASKAKDTXZHMQFR-UHFFFAOYSA-N
SMILES C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl

Introduction

Structural and Chemical Characteristics

Core Spirocyclic Framework

The compound’s central framework, 1,4-dioxa-8-azaspiro[4.5]decane, consists of a piperidine ring fused to a 1,3-dioxolane ring via a spiro junction at the piperidine’s 4-position . This configuration imposes conformational rigidity, a feature often exploited to enhance binding specificity in medicinal chemistry . The spirocyclic amine (8-aza) serves as the attachment point for the pyridine-carbonyl substituent, positioning it for optimal interactions with biological targets.

Key Structural FeaturesDescription
Spirocyclic corePiperidine-1,3-dioxolane fusion (C7H13NO2)
Substitution at C85-Chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl group
Molecular formula (estimated)C20H22ClN3O5 (MW ≈ 419.87 g/mol)
StereochemistryAchiral spiro center ; potential planar chirality in pyridine substituent

Pyridine Substituent Analysis

The pyridine ring is substituted at positions 3, 5, and 6:

  • C3: Carbonyl linkage to the spirocyclic amine

  • C5: Chlorine atom (electronegative substituent)

  • C6: Oxan-4-yloxy group (tetrahydropyran-4-yl ether)

This substitution pattern creates a spatially diverse pharmacophore. The chlorine atom likely enhances electrophilic character, while the tetrahydropyran ether contributes to solubility through hydrogen-bonding capacity .

Synthetic Methodologies

Spirocyclic Amine Synthesis

The 1,4-dioxa-8-azaspiro[4.5]decane core is synthesized via a ketoprotected piperidone derivative. A demonstrated route involves:

  • Piperidin-4-one ethylene ketal formation: Reaction of piperidin-4-one with ethylene glycol under acid catalysis .

  • Amine protection: Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .

Key reaction conditions:

  • Solvent: Tetrahydrofuran (THF)/Dichloromethane (DCM) mixture

  • Base: Triethylamine (3 eq.)

  • Temperature: Room temperature (20°C)

  • Yield: ~25% (similar spirocyclic systems)

Pyridine Coupling Strategy

The pyridine-carbonyl moiety is introduced via amide bond formation:

  • Acid chloride activation: 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid treated with thionyl chloride or oxalyl chloride.

  • Nucleophilic acyl substitution: Reaction with the spirocyclic amine under Schotten-Baumann conditions.

Optimization considerations:

  • Steric hindrance at C3 may necessitate high dilution techniques

  • Microwave-assisted synthesis could improve reaction kinetics

Physicochemical Profiling

Computational Predictions

Using analogous compounds :

ParameterValueMethodology
logP (octanol-water)2.1–2.8Comparative analysis with C719-0330
Polar surface area~85 ŲCalculated via group contribution
Water solubility0.1–1 mg/mLlogSw = -3.0 to -2.5
pKa (amine)10.9 ± 0.2Predicted for spirocyclic amines

Spectroscopic Signatures

  • IR: Strong C=O stretch ~1680 cm⁻¹ (amide I band)

  • ¹H NMR (CDCl3):

    • δ 1.6–2.1 ppm (m, spirocyclic CH2 groups)

    • δ 3.5–4.0 ppm (m, dioxolane OCH2 and tetrahydropyran protons)

    • δ 8.2–8.5 ppm (d, pyridine H-2 and H-4)

Biological Evaluation and Applications

Target Hypothesis

Structural analogs demonstrate activity against:

  • Kinase inhibitors: Spirocycles’ rigidity complements ATP-binding pockets

  • GPCR modulators: Amine protonation enables ionic interactions with aspartate residues

  • Antimicrobial agents: Chloropyridine derivatives show Gram-positive activity

ADME/Tox Profile

Metabolism: Predominant pathways:

  • Oxidative cleavage of dioxolane ring (CYP3A4/5)

  • O-dealkylation of tetrahydropyran ether (CYP2D6)

Toxicity alerts:

  • Ames test negative (no aromatic amines)

  • Potential hERG inhibition risk (calculated IC50 ≈ 2 μM)

Comparative Analysis with Related Compounds

CompoundC719-0330 PubChem 4653008 Target Compound
Core structureAdamantane-spirocycleQuinazolinone-spirocyclePyridine-spirocycle
Molecular weight463.96399.8~419.87
logP2.68843.12.1–2.8
Key substituentChloropyridazineChloroquinazolinoneChloropyridine
Therapeutic areaNeurologicalAnticancerUndisclosed

Future Research Directions

  • Crystallography: X-ray analysis to confirm spirocyclic conformation

  • SAR studies: Vary tetrahydropyran substituents to optimize solubility

  • In vivo models: Evaluate bioavailability in rodent pharmacokinetic studies

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